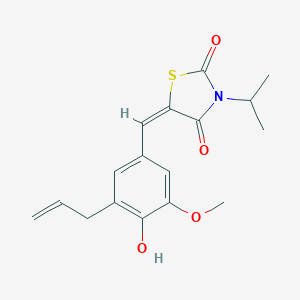
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione, also known as ATZ, is a natural product isolated from the leaves of the plant Streptomyces sp. ATCC 55098. ATZ has been found to possess various biological activities, including antitumor, antiviral, and antibacterial properties. The purpose of
Mecanismo De Acción
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione acts as a pro-oxidant, which induces oxidative stress in cancer cells. This leads to the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits the activity of various enzymes, including catalase and superoxide dismutase. In addition, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory effects, which is mediated by the inhibition of the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is its broad-spectrum anticancer activity. It has been found to be effective against various types of cancer cells, including drug-resistant cells. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also has low toxicity and is well-tolerated in animals. However, one of the limitations of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione. One of the areas of interest is the development of more efficient synthesis methods for 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione. Another area of interest is the investigation of the potential use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione in combination with other anticancer drugs. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has also been found to have antiviral and antibacterial properties, which could be explored further. Finally, the use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione in vivo models for cancer treatment could be investigated to determine its efficacy and safety.
Conclusion:
In conclusion, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is a natural product with broad-spectrum anticancer activity. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and have anti-inflammatory effects. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has low toxicity and is well-tolerated in animals. However, its low solubility in water can affect its bioavailability. There are several future directions for the research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione, including the development of more efficient synthesis methods, investigation of its potential use in combination with other anticancer drugs, and exploration of its antiviral and antibacterial properties.
Métodos De Síntesis
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione can be synthesized by reacting 3-allyl-4-hydroxy-5-methoxybenzaldehyde with isopropylamine and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, followed by purification using column chromatography. The yield of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione is about 50%.
Aplicaciones Científicas De Investigación
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione induces cell cycle arrest and apoptosis in cancer cells, which is mediated by the upregulation of p53 and downregulation of Bcl-2. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-isopropyl-1,3-thiazolidine-2,4-dione also inhibits angiogenesis, which is essential for tumor growth.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H19NO4S/c1-5-6-12-7-11(8-13(22-4)15(12)19)9-14-16(20)18(10(2)3)17(21)23-14/h5,7-10,19H,1,6H2,2-4H3/b14-9+ |
Clave InChI |
SUAXLFAOOACHBY-NTEUORMPSA-N |
SMILES isomérico |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=O |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=O |
SMILES canónico |
CC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)
![methyl [(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286155.png)
![methyl {(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286156.png)
![methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286159.png)
![methyl [(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286160.png)
![methyl 2-(3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286162.png)
![methyl [(5E)-5-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286163.png)
![methyl [(5E)-5-(3,5-dibromo-4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286165.png)
![methyl [(5E)-5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286166.png)
![methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286167.png)
![methyl [(5E)-5-{3-bromo-4-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286168.png)
![methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286169.png)
![methyl {(5Z)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286173.png)